L-Cysteinyl-L-threonine
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Overview
Description
L-Cysteinyl-L-threonine is a dipeptide composed of the amino acids cysteine and threonine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-threonine typically involves the coupling of L-cysteine and L-threonine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond between the amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of cystine from cysteine.
Reduction: Regeneration of cysteine from cystine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteinyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-threonine involves its participation in various biochemical pathways. The thiol group in cysteine can act as a nucleophile in enzymatic reactions, while the hydroxyl group in threonine can participate in hydrogen bonding and other interactions. These functional groups enable this compound to interact with molecular targets and pathways involved in redox homeostasis, protein synthesis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with antioxidant properties.
Cysteinyl-glycine: A dipeptide involved in glutathione metabolism.
Threonyl-glycine: Another dipeptide with similar structural features
Uniqueness
L-Cysteinyl-L-threonine is unique due to its specific combination of cysteine and threonine, which imparts distinct chemical and biological properties. The presence of both a thiol group and a hydroxyl group allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
205985-65-5 |
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Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c1-3(10)5(7(12)13)9-6(11)4(8)2-14/h3-5,10,14H,2,8H2,1H3,(H,9,11)(H,12,13)/t3-,4+,5+/m1/s1 |
InChI Key |
WYVKPHCYMTWUCW-WISUUJSJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CS)N)O |
Origin of Product |
United States |
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